

# An In-depth Technical Guide to Human Minigastrin I, TFA Salt

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                           |           |
|----------------------|---------------------------|-----------|
| Compound Name:       | Mini gastrin I, human tfa |           |
| Cat. No.:            | B15616805                 | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

## Introduction

Human minigastrin I is a truncated form of human gastrin I, comprising amino acids 5-17 of the parent peptide.[1] Its amino acid sequence is H-Leu-Glu-Glu-Glu-Glu-Glu-Ala-Tyr-Gly-Trp-Met-Asp-Phe-NH2 (LEEEEAYGWMDF-NH2).[1] The trifluoroacetic acid (TFA) salt is a common counterion resulting from the purification process using high-performance liquid chromatography (HPLC). Minigastrin I and its analogs are of significant interest to the scientific community, primarily due to their high affinity for the cholecystokinin-2 receptor (CCK2R). This receptor is notably overexpressed in various malignancies, including medullary thyroid carcinoma and small cell lung cancer, making it a promising target for diagnostic imaging and peptide receptor radionuclide therapy (PRRT). This guide provides a comprehensive overview of human minigastrin I, its biochemical properties, associated signaling pathways, and detailed experimental protocols for its study.

### **Core Data**

# **Amino Acid Sequence and Molecular Properties**



| Property                                     | Value                                                         | Reference |
|----------------------------------------------|---------------------------------------------------------------|-----------|
| Amino Acid Sequence (Single-<br>Letter Code) | LEEEEEAYGWMDF-NH2                                             | [1]       |
| Amino Acid Sequence (Three-<br>Letter Code)  | H-Leu-Glu-Glu-Glu-Glu-<br>Ala-Tyr-Gly-Trp-Met-Asp-Phe-<br>NH2 |           |
| Molecular Weight                             | 1760.75 g/mol                                                 | [1]       |

# **Quantitative Biological Data of Minigastrin Analogs**

The following tables summarize key quantitative data for various minigastrin analogs, primarily focusing on their interaction with the cholecystokinin-2 receptor (CCK2R). These analogs are often modified with chelating agents like DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid) to enable radiolabeling for imaging and therapeutic applications.

Table 1: Receptor Binding Affinity (IC50) of Minigastrin Analogs



| Analog                      | Cell Line        | IC50 (nM)                                       | Reference |
|-----------------------------|------------------|-------------------------------------------------|-----------|
| DOTA-cyclo-MG1              | CCK2R-expressing | 2.54 ± 0.30                                     | [2]       |
| natLu-DOTA-cyclo-<br>MG1    | CCK2R-expressing | 2.22 ± 0.32                                     | [2]       |
| DOTA-cyclo-MG2              | CCK2R-expressing | 3.23 ± 0.91                                     | [2]       |
| natLu-DOTA-cyclo-<br>MG2    | CCK2R-expressing | 2.85 ± 0.63                                     | [2]       |
| DOTA-MGS1                   | AR42J            | Similar to DOTA-<br>MG11                        | [3]       |
| DOTA-MGS4                   | AR42J            | Lower than DOTA-<br>MG11                        | [3]       |
| DOTA-MGS1                   | A431-CCK2R       | Comparable to DOTA-MG11 & DOTA-MGS4             | [3]       |
| DOTA-MGS4                   | A431-CCK2R       | Comparable to DOTA-MG11 & DOTA-MGS1             | [3]       |
| Pentagastrin                | A431-CCK2R       | 0.84 ± 0.22                                     | [4]       |
| DOTA-MGS5                   | A431-CCK2R       | 0.4 ± 0.2                                       | [4]       |
| Proline-modified Analog 1   | A431-CCK2R       | ~1                                              | [5]       |
| Proline-modified Analog 2   | A431-CCK2R       | ~1                                              | [5]       |
| Proline-modified Analog 3   | A431-CCK2R       | ~1                                              | [5]       |
| [natLu]Lu-DOTA-<br>rhCCK-18 | AR42J            | 2-fold lower than<br>[natLu]Lu-DOTA-PP-<br>F11N | [6]       |

Table 2: In Vitro Cell Uptake of Radiolabeled Minigastrin Analogs



| Analog                          | Cell Line  | Incubation<br>Time | % Internalized Activity | Reference |
|---------------------------------|------------|--------------------|-------------------------|-----------|
| <sup>111</sup> In-DOTA-<br>MG11 | AR42J      | 2 h                | 18.2 ± 0.9              | [3]       |
| <sup>111</sup> In-DOTA-<br>MGS1 | AR42J      | 2 h                | 29.1 ± 0.3              | [3]       |
| <sup>111</sup> In-DOTA-<br>MGS4 | AR42J      | 2 h                | 9.4 ± 0.8               | [3]       |
| <sup>111</sup> In-DOTA-<br>MGS1 | A431-CCK2R | 2 h                | 26.2 ± 3.4              | [3]       |
| <sup>111</sup> In-DOTA-<br>MGS4 | A431-CCK2R | 2 h                | 24.9 ± 3.7              | [3]       |
| <sup>111</sup> In-DOTA-<br>MG11 | A431-CCK2R | 2 h                | 29.4 ± 1.5              | [3]       |

Table 3: Biodistribution of Radiolabeled Minigastrin Analogs in Tumor-Bearing Mice (% Injected Activity per Gram of Tissue - % IA/g)



| Analog                                     | Tissue                  | 4 h post-injection<br>(% IA/g) | Reference |
|--------------------------------------------|-------------------------|--------------------------------|-----------|
| <sup>111</sup> In-DOTA-MGS1                | A431-CCK2R<br>Xenograft | 1.23 ± 0.15                    | [3]       |
| <sup>111</sup> In-DOTA-MGS4                | A431-CCK2R<br>Xenograft | 10.40 ± 2.21                   | [3]       |
| [ <sup>177</sup> Lu]Lu-Proline<br>Analog 1 | A431-CCK2R<br>Xenograft | 34.72 ± 9.40                   | [5]       |
| [ <sup>177</sup> Lu]Lu-Proline<br>Analog 2 | A431-CCK2R<br>Xenograft | 33.25 ± 6.34                   | [5]       |
| [ <sup>177</sup> Lu]Lu-Proline<br>Analog 3 | A431-CCK2R<br>Xenograft | 28.60 ± 7.95                   | [5]       |
| [ <sup>177</sup> Lu]Lu-Proline<br>Analog 1 | Kidney                  | ~4-7                           | [5]       |
| [ <sup>177</sup> Lu]Lu-Proline<br>Analog 2 | Kidney                  | ~4-7                           | [5]       |
| [ <sup>177</sup> Lu]Lu-Proline<br>Analog 3 | Kidney                  | ~4-7                           | [5]       |
| [ <sup>177</sup> Lu]Lu-Proline<br>Analog 1 | Stomach                 | ~5-7                           | [5]       |
| [ <sup>177</sup> Lu]Lu-Proline<br>Analog 2 | Stomach                 | ~5-7                           | [5]       |
| [ <sup>177</sup> Lu]Lu-Proline<br>Analog 3 | Stomach                 | ~5-7                           | [5]       |

# **Signaling Pathways**

Activation of the CCK2 receptor by minigastrin initiates a cascade of intracellular signaling events that regulate cellular processes such as proliferation, differentiation, and apoptosis. The primary signaling pathway involves the activation of Gq and G $\alpha$ 12/13 proteins.[7][8] This leads to the activation of Phospholipase C $\beta$  (PLC $\beta$ ), which in turn hydrolyzes phosphatidylinositol



4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG).[7] IP3 stimulates the release of intracellular calcium (Ca2+), while DAG activates Protein Kinase C (PKC).[7][9] These events trigger downstream signaling cascades, including the Mitogen-Activated Protein Kinase (MAPK) and PI3K/AKT pathways, and the activation of Src kinase.[7] [10] Furthermore, CCK2R signaling can involve β-arrestin, which not only mediates receptor desensitization and internalization but can also initiate its own signaling cascades.[11][12][13]



Click to download full resolution via product page

Caption: CCK2 Receptor Signaling Pathway.

# Experimental Protocols Solid-Phase Peptide Synthesis (SPPS) of Minigastrin Analogs

This protocol outlines the Fmoc/tBu (9-fluorenylmethyloxycarbonyl/tert-butyl) strategy for the synthesis of minigastrin analogs.



#### Materials:

- · Rink Amide resin
- Fmoc-protected amino acids (including Fmoc-Phe-OH, Fmoc-Asp(OtBu)-OH, etc.)
- Coupling reagents: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), HOBt (Hydroxybenzotriazole)
- Activation base: DIPEA (N,N-Diisopropylethylamine)
- Fmoc deprotection solution: 20% (v/v) piperidine in DMF (N,N-Dimethylformamide)
- Washing solvents: DMF, DCM (Dichloromethane), Methanol
- Cleavage cocktail: 95% TFA, 2.5% TIS (Triisopropylsilane), 2.5% water
- · Diethyl ether

#### Procedure:

- Resin Swelling: Swell the Rink Amide resin in DMF for 1 hour in a reaction vessel.
- First Amino Acid Coupling (Fmoc-Phe-OH):
  - Deprotect the resin by treating with 20% piperidine in DMF for 20 minutes.
  - Wash the resin thoroughly with DMF.
  - Activate Fmoc-Phe-OH by dissolving it with HATU/HOBt and DIPEA in DMF.
  - Add the activated amino acid solution to the resin and couple for 2 hours.
  - Wash the resin with DMF.
- Chain Elongation: Repeat the following steps for each subsequent amino acid in the sequence (Asp, Met, Trp, etc.):
  - Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 20 minutes.



- · Washing: Wash the resin with DMF.
- Coupling: Add the next activated Fmoc-amino acid and couple for 2 hours.
- Washing: Wash the resin with DMF.
- Final Deprotection: After coupling the last amino acid (Leu), perform a final Fmoc deprotection.
- Cleavage and Side-Chain Deprotection:
  - Wash the peptide-resin with DCM and dry under vacuum.
  - Treat the resin with the cleavage cocktail for 2-3 hours at room temperature.
  - Filter the resin and collect the filtrate containing the peptide.
- Peptide Precipitation and Purification:
  - Precipitate the peptide by adding cold diethyl ether to the filtrate.
  - Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash.
  - Dry the crude peptide pellet.
  - Purify the peptide using reverse-phase HPLC.
  - Confirm the identity and purity of the peptide by mass spectrometry.

# Radiolabeling of DOTA-conjugated Minigastrin with Indium-111

#### Materials:

- DOTA-conjugated minigastrin analog
- ¹¹¹InCl₃ in HCl solution
- Ammonium acetate buffer (0.2 M, pH 5.5)



- EDTA solution (2 mM)
- Heating block
- Reverse-phase HPLC system for quality control

#### Procedure:

- In a sterile vial, mix the DOTA-peptide solution with the ammonium acetate buffer.
- Add the 111 InCl3 solution to the vial.
- Incubate the reaction mixture at 85-95°C for 15-30 minutes.[14]
- After incubation, cool the vial to room temperature.
- Add EDTA solution to chelate any unreacted <sup>111</sup>In.[14]
- Determine the radiochemical purity using reverse-phase HPLC.

# In Vitro Cell Internalization Assay

#### Materials:

- CCK2R-expressing cells (e.g., A431-CCK2R or AR42J)
- · Cell culture medium
- Radiolabeled minigastrin analog
- Binding buffer (e.g., PBS with 0.5% BSA)
- Acid wash buffer (e.g., glycine buffer, pH 2.8)
- Lysis buffer (e.g., 1 M NaOH)
- Gamma counter

#### Procedure:



- Seed the CCK2R-expressing cells in multi-well plates and grow to confluence.
- · Wash the cells with binding buffer.
- Add the radiolabeled minigastrin analog (at a specific concentration) to the cells and incubate at 37°C for various time points (e.g., 15, 30, 60, 120 minutes).
- To determine non-specific binding, incubate a parallel set of cells with the radiolabeled peptide and a large excess of unlabeled minigastrin.
- At each time point, stop the incubation by removing the medium and washing the cells with ice-cold binding buffer.
- Surface-bound vs. Internalized Radioactivity:
  - To measure surface-bound radioactivity, incubate the cells with a cold acid wash buffer for
     5-10 minutes on ice to strip off receptor-bound ligand. Collect this fraction.
  - To measure internalized radioactivity, lyse the cells with lysis buffer. Collect the lysate.
- Measure the radioactivity in the surface-bound and internalized fractions using a gamma counter.
- Calculate the percentage of internalized radioactivity relative to the total radioactivity added.

# In Vivo Biodistribution Studies in Tumor-Bearing Mice

#### Materials:

- Tumor-bearing mice (e.g., nude mice with A431-CCK2R xenografts)
- Radiolabeled minigastrin analog
- Saline for injection
- Anesthesia
- Dissection tools



· Gamma counter

#### Procedure:

- Administer a known amount of the radiolabeled minigastrin analog to the tumor-bearing mice via tail vein injection.
- At predetermined time points (e.g., 1, 4, 24 hours post-injection), euthanize the mice.[15]
- Dissect and collect organs of interest (tumor, blood, kidney, liver, stomach, muscle, etc.).
- · Weigh each organ/tissue sample.
- Measure the radioactivity in each sample using a gamma counter.
- Include standards of the injected dose to calculate the percentage of injected activity per gram of tissue (% IA/g).[15]
- Calculate the % IA/g for each organ and the tumor-to-organ ratios.

# **Workflow and Logical Relationships**

The following diagram illustrates the typical workflow for the development and evaluation of a novel minigastrin analog for targeted radionuclide therapy.





Click to download full resolution via product page

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.



# References

- 1. medchemexpress.com [medchemexpress.com]
- 2. 177Lu labelled cyclic minigastrin analogues with therapeutic activity in CCK2R expressing tumours, preclinical evaluation of a kit formulation PMC [pmc.ncbi.nlm.nih.gov]
- 3. Site-specific stabilization of minigastrin analogs against enzymatic degradation for enhanced cholecystokinin-2 receptor targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Development of the First 18F-Labeled Radiohybrid-Based Minigastrin Derivative with High Target Affinity and Tumor Accumulation by Substitution of the Chelating Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Gastrin, Cholecystokinin, Signaling, and Biological Activities in Cellular Processes PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Insight into intra- and inter-molecular interactions of PKC: design of specific modulators of kinase function PMC [pmc.ncbi.nlm.nih.gov]
- 10. Mechanism for Src activation by the CCK2 receptor: Patho-physiological functions of this receptor in pancreas PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Distinct CCK-2 receptor conformations associated with β-arrestin-2 recruitment or phospholipase-C activation revealed by a biased antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Progastrin stimulates colonic cell proliferation via CCK2R- and β-arrestin-dependent suppression of BMP2 PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. aacrjournals.org [aacrjournals.org]
- 15. Biodistribution of a Radiolabeled Antibody in Mice as an Approach to Evaluating Antibody Pharmacokinetics PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [An In-depth Technical Guide to Human Minigastrin I, TFA Salt]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15616805#mini-gastrin-i-human-tfa-amino-acid-sequence]



#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com